molecular formula C18H19N5O4 B2699415 8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887888-98-4

8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2699415
M. Wt: 369.381
InChI Key: UJBWJHMVJJNUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to "8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione" often focuses on their synthesis and structural characterization. For instance, studies have developed methods for synthesizing related imidazo[1,2,3-cd]purine derivatives, highlighting the chemical reactions and conditions required to produce these complex molecules (Simo, Rybár, & Alföldi, 1998). These syntheses contribute to the broader field of purine chemistry, offering insights into the molecular design and potential modifications for pharmaceutical applications.

Pharmacological Evaluation

Further research has examined the pharmacological aspects of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their potential as ligands for specific receptors. For example, studies have synthesized and evaluated a series of derivatives for their binding affinity to serotonin receptors, identifying compounds with promising anxiolytic and antidepressant activities (Zagórska et al., 2009). Such research highlights the therapeutic potential of these compounds, guiding further development in drug discovery.

Potential in Drug Design

The exploration of imidazo[2,1-f]purine derivatives extends into drug design, where their structural resemblance to purines positions them as valuable scaffolds for developing new therapeutic agents. Investigations into the regioselective synthesis of related compounds reveal their utility as pharmacophores, essential in the design of drugs targeting specific biological pathways (Ostrovskyi et al., 2011). These studies underscore the chemical versatility and applicability of such compounds in medicinal chemistry.

properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11(24)10-23-16(25)14-15(20(2)18(23)26)19-17-21(8-9-22(14)17)12-4-6-13(27-3)7-5-12/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBWJHMVJJNUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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